molecular formula C5H3BrN2O2 B047719 5-Bromo-2-nitropyridine CAS No. 39856-50-3

5-Bromo-2-nitropyridine

Cat. No.: B047719
CAS No.: 39856-50-3
M. Wt: 202.99 g/mol
InChI Key: ATXXLNCPVSUCNK-UHFFFAOYSA-N
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Description

Chemical Profile:
5-Bromo-2-nitropyridine (C₅H₃BrN₂O₂; CAS 39856-50-3) is a heteroaromatic compound characterized by a pyridine ring substituted with bromine at position 5 and a nitro group at position 2. It exists as a colorless to faint yellow crystalline solid at room temperature and is sparingly soluble in water but soluble in organic solvents like acetonitrile .

Applications:
Primarily used as a synthetic intermediate, it facilitates the production of pharmaceuticals (e.g., kinase inhibitors ), agrochemicals, and dyes. Its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) makes it valuable for constructing complex molecules .

Toxicity:
Acute exposure via dermal or respiratory routes induces methemoglobinemia, hemolytic anemia, rhabdomyolysis, and delayed encephalopathy. A 2022 case study documented severe systemic toxicity in a worker exposed to leaked this compound, leading to multi-organ failure and delayed neurological deficits .

Preparation Methods

Synthetic Routes and Reaction Conditions:

5-Bromo-2-nitropyridine can be synthesized from 2-amino-5-bromopyridine through an oxidation reaction using hydrogen peroxide. The process involves the following steps :

    Bromination: N-Bromosuccinimide (NBS) bromination of 2-aminopyridine in acetonitrile at 0-5°C delivers 5-bromo-2-aminopyridine with good regioselectivity (>20:1).

    Oxidation: The brominated amino-pyridine is then reacted with an oxidant mixture, yielding this compound after dilution with water and isopropanol.

Industrial Production Methods:

In large-scale production, the oxidation of 2-amino-5-bromopyridine is carried out using hydrogen peroxide in an acetone/water mixture. The reaction is controlled at specific temperatures and involves the use of catalysts and anti-solvents to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

5-Bromo-2-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can be further oxidized to form different products.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Hydrogen Peroxide: Used for oxidation reactions.

    Catalysts: Various catalysts can be used to enhance reaction rates and selectivity.

Major Products Formed:

    5-Bromo-2-aminopyridine: Formed through reduction of the nitro group.

    Other Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-2-nitropyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the biological activity of target molecules.

Key Uses:

  • Synthesis of Kinase Inhibitors: Research has highlighted its role in developing inhibitors for enzymes such as IspF, which is involved in the non-mevalonate pathway of isoprenoid biosynthesis .
  • Drug Development: It has been utilized in studies focusing on structure-activity relationships (SAR) for different receptor targets, including EphB3 receptor tyrosine kinase inhibitors .

Agricultural Applications

In the agricultural sector, this compound is recognized for its potential use in the formulation of pesticides. Its nitro group contributes to biological activity against pests, making it a candidate for developing new agrochemicals.

Key Uses:

  • Pesticide Intermediates: It is often used as a precursor in synthesizing more complex pesticide formulations that target specific pests while minimizing environmental impact.

Dye Production

The compound also finds application in dye manufacturing due to its ability to form colored complexes with various substrates. Its structural features allow it to participate in reactions that yield vibrant dyes suitable for textiles and other materials.

Key Uses:

  • Colorant Synthesis: this compound can be incorporated into dye structures, enhancing color stability and intensity.

Toxicological Studies

While this compound has beneficial applications, it is crucial to address its toxicological profile, particularly concerning human exposure. A notable case study reported severe health effects following occupational exposure, including methemoglobinemia and delayed encephalopathy.

Case Study Overview:

  • A 40-year-old factory worker was exposed to leaked this compound, resulting in symptoms such as dizziness, cyanosis, and acute renal failure. Subsequent medical evaluations confirmed methemoglobinemia and delayed neurological effects . This case underscores the importance of safety protocols when handling this compound.

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitropyridine involves its interaction with molecular targets through various pathways. For instance, it can act as an inhibitor in enzyme-catalyzed reactions by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . The presence of the bromine and nitro groups allows it to participate in specific interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

The structural and functional nuances of 5-bromo-2-nitropyridine are best understood when compared to related brominated and nitrated pyridines. Key differences in reactivity, toxicity, and applications are summarized below:

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Structure Key Applications Toxicity Profile Synthesis Reactivity
This compound C₅H₃BrN₂O₂ (Br at C5, NO₂ at C2) Pharmaceuticals, agrochemicals Methemoglobinemia, encephalopathy Pd-catalyzed cross-coupling, amination
2-Bromo-5-nitropyridine C₅H₃BrN₂O₂ (Br at C2, NO₂ at C5) Organic synthesis (e.g., arylpyridines) Limited toxicity data Suzuki couplings, nucleophilic substitutions
5-Amino-2-(trifluoromethyl)pyridine C₆H₅F₃N₂ (NH₂ at C5, CF₃ at C2) Drug discovery (e.g., antiviral agents) Toxic encephalopathy Reductive amination, halogenation
2-Amino-5-bromopyridine C₅H₅BrN₂ (NH₂ at C2, Br at C5) Antibacterial agents Moderate cytotoxicity Buchwald-Hartwig amination

Structural and Functional Insights

Substituent Position Effects: The ortho-nitro group in this compound enhances electrophilicity at C5, favoring nucleophilic aromatic substitutions. In contrast, 2-bromo-5-nitropyridine’s meta-nitro group directs reactivity toward C2, enabling regioselective functionalization . Analogues like 2-amino-5-bromopyridine lack this nitro group, reducing oxidative toxicity .

Toxicity Mechanisms: Nitroaromatic Compounds: Both this compound and 5-amino-2-(trifluoromethyl)pyridine induce encephalopathy, but the former’s nitro group directly oxidizes hemoglobin to methemoglobin, whereas the latter’s toxicity is linked to trifluoromethyl-mediated mitochondrial dysfunction . Bromine vs. Amino Groups: Bromine in this compound increases lipophilicity, enhancing dermal absorption and systemic toxicity. Amino-substituted analogues (e.g., 2-amino-5-bromopyridine) exhibit lower membrane permeability, reducing acute toxicity .

Synthetic Utility :

  • This compound is pivotal in synthesizing CDK4/6 inhibitors (e.g., palbociclib derivatives) due to its dual functionalization sites .
  • 2-Bromo-5-nitropyridine is preferred for constructing π-conjugated systems in materials science, as its nitro group stabilizes charge-transfer complexes .

Spectroscopic and Computational Studies

  • Vibrational Modes: FT-IR and Raman spectra of this compound reveal distinct NO₂ stretching (1520 cm⁻¹) and C-Br vibrations (650 cm⁻¹), differing from 2-bromo-5-nitropyridine’s spectral signatures due to altered dipole interactions .
  • DFT Calculations : The nitro group’s electron-withdrawing effect lowers the HOMO-LUMO gap in this compound (4.2 eV) compared to 2-bromo-5-nitropyridine (4.5 eV), influencing its redox behavior .

Biological Activity

5-Bromo-2-nitropyridine (C₅H₃BrN₂O₂) is an organic compound with significant biological activity, primarily known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article explores its biological properties, toxicity, and relevant case studies, providing a comprehensive overview of its implications in medical and environmental contexts.

  • Molecular Formula : C₅H₃BrN₂O₂
  • Molecular Weight : 202.99 g/mol
  • CAS Number : 39856-50-3
  • Melting Point : 148-150 °C
  • Solubility : Slightly soluble in chloroform and methanol

Biological Applications

This compound is utilized as a reagent in the synthesis of novel benzimidazoles, which are potent inhibitors of the TIE-2 and VEGFR-2 tyrosine kinase receptors. These receptors play critical roles in angiogenesis and tumor growth, making this compound valuable in cancer research and drug development .

Table 1: Summary of Biological Activities

Activity TypeDescription
Tyrosine Kinase Inhibition Inhibits TIE-2 and VEGFR-2, potentially useful in cancer therapy.
Toxicity Associated with methemoglobinemia, hemolytic anemia, and delayed encephalopathy following exposure.
Synthesis Intermediate Used in the production of pharmaceuticals and pesticides.

Toxicological Profile

Despite its applications, this compound poses significant health risks. A notable case study reported a 40-year-old man who developed severe symptoms after skin and respiratory exposure to the compound. Symptoms included dizziness, cyanosis, and coma, with laboratory findings confirming methemoglobinemia and acute renal failure due to oxidative stress on erythrocytes .

Case Study Overview

  • Patient : 40-year-old male
  • Exposure : Skin and respiratory tract
  • Symptoms : Dizziness, fatigue, nausea, vomiting, cyanosis, coma
  • Complications : Methemoglobinemia, hemolytic anemia, rhabdomyolysis, acute renal failure
  • Outcome : Marked improvement post-treatment but developed delayed encephalopathy confirmed via MRI .

The toxic effects of this compound are hypothesized to arise from its ability to oxidize hemoglobin to methemoglobin (Met-Hb), leading to decreased oxygen transport in the blood. This oxidative damage can cause cellular injury and hemolysis, contributing to the observed clinical manifestations in cases of poisoning .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds related to this compound. These investigations aim to optimize its efficacy as a therapeutic agent while minimizing toxicity. For instance, modifications to the nitro group have been explored to enhance selectivity for target kinases while reducing adverse effects .

Table 2: Research Findings on SAR

ModificationEffect on ActivityToxicity Level
Nitro Group AlterationIncreased kinase selectivityReduced toxicity
Bromine SubstitutionEnhanced binding affinityVariable toxicity

Q & A

Basic Questions

Q. How should 5-Bromo-2-nitropyridine be safely handled and stored in laboratory settings?

  • Methodological Answer: Follow safety protocols outlined in Safety Data Sheets (SDS), including wearing nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation of vapors. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizing agents). Ground containers during dispensing to prevent static discharge .

Q. What spectroscopic techniques are reliable for characterizing this compound?

  • Methodological Answer: Use Fourier-transform infrared (FT-IR) and Raman spectroscopy to identify functional groups (e.g., nitro and bromo groups). Compare experimental spectra with density functional theory (DFT)-calculated vibrational modes for validation. Melting point analysis (139–141°C) can confirm purity .

Q. What purification methods are effective for isolating this compound post-synthesis?

  • Methodological Answer: Recrystallization using solvents like ethanol or ethyl acetate is recommended. Column chromatography with silica gel and a gradient of dichloromethane/methanol (0–20%) can resolve impurities. Verify purity via thin-layer chromatography (TLC) .

Q. Which physical properties are critical for experimental design involving this compound?

  • Methodological Answer: Key properties include melting point (148–150°C), solubility in polar aprotic solvents (e.g., dimethyl sulfoxide), and molecular weight (203.0 g/mol). These parameters guide solvent selection and reaction stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic aromatic substitution (SNAr) with this compound?

  • Methodological Answer: Microwave-assisted synthesis (120°C, 3 hours) in dimethyl sulfoxide (DMSO) with triethylamine as a base enhances reaction efficiency. Use sterically hindered amines (e.g., 1-(4-piperidyl)piperidine) to improve regioselectivity .

Q. What computational approaches predict the regioselectivity of substitution reactions in this compound?

  • Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distributions and Fukui indices to identify reactive sites. Pair these results with experimental kinetic studies to validate mechanistic pathways .

Q. How can vibrational spectroscopy and DFT modeling be integrated to study molecular structure?

  • Methodological Answer: Acquire FT-IR and FT-Raman spectra and compare them to DFT-calculated vibrational modes (e.g., B3LYP/6-311++G** basis set). Analyze discrepancies to refine computational models and assign spectral peaks to specific bond vibrations .

Q. What environmental precautions are critical during accidental spills of this compound?

  • Methodological Answer: Immediately contain spills with inert absorbents (e.g., vermiculite) and avoid water flushing to prevent contamination. Use self-contained breathing apparatus (SCBA) and dispose of waste via licensed hazardous waste contractors .

Q. How is this compound utilized in synthesizing chromogenic agents for metal ion detection?

  • Methodological Answer: Diazotize 5-bromo-2-aminopyridine (derived from this compound) and couple with phenolic compounds to form azo dyes. These reagents enable colorimetric detection of Cd²⁺ and Ni²⁺ via UV-Vis spectroscopy at specific λmax values .

Q. What strategies mitigate thermal decomposition risks during high-temperature reactions?

  • Methodological Answer: Monitor reactions using thermogravimetric analysis (TGA) to identify decomposition thresholds (<145°C). Use inert atmospheres (N2/Ar) and avoid prolonged heating above 120°C to minimize hazardous gas release (e.g., NOx) .

Properties

IUPAC Name

5-bromo-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXXLNCPVSUCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355827
Record name 5-Bromo-2-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39856-50-3
Record name 5-Bromo-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39856-50-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-nitropyridine
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Record name 5-Bromo-2-nitropyridine
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Record name 5-bromo-2-nitropyridine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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